
2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole consists of a piperidine ring fused with an indole moiety. The piperidine ring (hexahydropyridine) is an essential heterocyclic system, and its derivatives exhibit various pharmacophoric features .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole, focusing on six unique fields:
Pharmaceutical Development
2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole is a significant compound in pharmaceutical research due to its potential as a building block for drug development. Its unique structure allows for the synthesis of various derivatives that can be tested for therapeutic properties. Research has shown that piperidine derivatives, in general, are crucial in the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases .
Neuroprotective Agents
This compound has shown promise in the development of neuroprotective agents. Neuroprotective agents are substances that help protect neuronal cells from damage or degeneration. Studies have indicated that derivatives of piperidine can inhibit neurotoxic pathways, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Antiviral Research
2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole has been explored for its antiviral properties. Piperidine derivatives have been found to exhibit activity against various viruses, including HIV. The compound’s ability to interfere with viral replication and entry into host cells makes it a candidate for further research in antiviral drug development .
Cancer Treatment
Research has also focused on the potential anticancer properties of this compound. Piperidine derivatives have been studied for their ability to induce apoptosis (programmed cell death) in cancer cells. This property is crucial for developing new chemotherapeutic agents that can selectively target and kill cancer cells while minimizing damage to healthy cells .
Synthetic Chemistry
In synthetic chemistry, 2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole serves as a versatile intermediate. Its structure allows for various chemical modifications, making it valuable in the synthesis of complex organic molecules. This versatility is particularly useful in the development of new materials and compounds for industrial applications .
Biological Evaluation of Novel Derivatives
The compound is also used in the biological evaluation of novel derivatives. By modifying its structure, researchers can create new compounds with potentially enhanced biological activity. These derivatives are then tested for their efficacy in various biological assays, contributing to the discovery of new therapeutic agents .
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Synthesis and biological evaluation of novel piperidin-4-ol derivatives
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that the mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular . Thus, two new C-N bonds are formed .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Pharmacokinetics
The compound has a predicted density of 0921±006 g/cm3 and a predicted boiling point of 249.7±15.0 °C .
Result of Action
Piperidine derivatives have been evaluated for potential treatment of hiv .
Propiedades
IUPAC Name |
2-methyl-1-piperidin-4-yl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-10-12-4-2-3-5-14(12)16(11)13-6-8-15-9-7-13/h2-5,11,13,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVAWHTZPQAMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



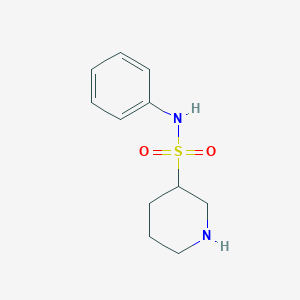
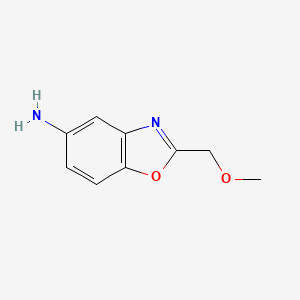
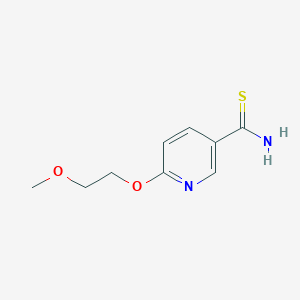
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B3199354.png)


![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline](/img/structure/B3199376.png)
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B3199381.png)
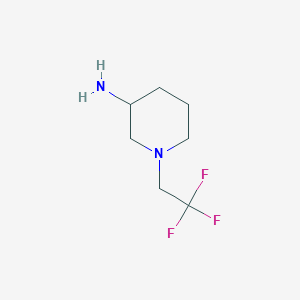

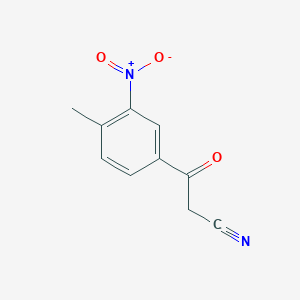
![2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199419.png)
![2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide](/img/structure/B3199424.png)
